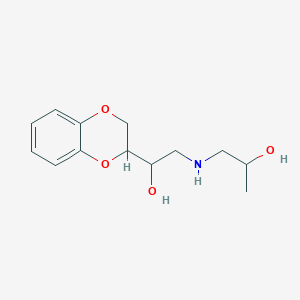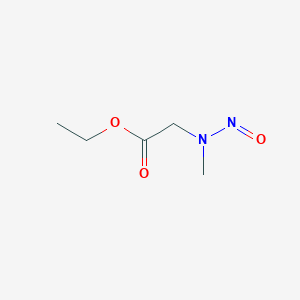
N-Nitrososarcosine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrososarcosine ethyl ester is a chemical compound that belongs to the class of nitrosamines. It is a derivative of sarcosine, an amino acid that is found in the human body. This compound has been studied extensively due to its potential as a carcinogen and its use in scientific research.
Mecanismo De Acción
The mechanism of action of N-Nitrososarcosine ethyl ester involves the formation of DNA adducts, which can lead to mutations and ultimately cancer. The compound is metabolized in the liver to form reactive intermediates that can react with DNA to form adducts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. Studies have shown that the compound can induce tumors in animal models, but its effects on humans are not clear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Nitrososarcosine ethyl ester has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a potent carcinogen, making it a useful tool for studying the mechanisms of carcinogenesis. However, the compound has limitations as well. It is highly toxic and must be handled with care. Its effects on humans are not well understood, making it difficult to extrapolate findings from animal studies to humans.
Direcciones Futuras
There are several future directions for research on N-Nitrososarcosine ethyl ester. One area of interest is the development of new analytical methods for detecting nitrosamines in food and environmental samples. Another area of interest is the study of the effects of nitrosamines on human health. More research is needed to understand the mechanisms of nitrosamine-induced carcinogenesis and to develop effective prevention and treatment strategies.
Métodos De Síntesis
The synthesis of N-Nitrososarcosine ethyl ester involves the reaction of sarcosine with nitrous acid and ethyl alcohol. The reaction produces this compound and water. The compound can also be synthesized by the reaction of sarcosine with nitrosating agents such as sodium nitrite and hydrochloric acid.
Aplicaciones Científicas De Investigación
N-Nitrososarcosine ethyl ester is used in scientific research as a model compound for studying the mechanisms of nitrosamine-induced carcinogenesis. It is also used in the development of analytical methods for detecting nitrosamines in food and environmental samples.
Propiedades
Número CAS |
13344-50-8 |
|---|---|
Fórmula molecular |
C5H10N2O3 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
ethyl 2-[methyl(nitroso)amino]acetate |
InChI |
InChI=1S/C5H10N2O3/c1-3-10-5(8)4-7(2)6-9/h3-4H2,1-2H3 |
Clave InChI |
IIGUXNQRQSATOU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C)N=O |
SMILES canónico |
CCOC(=O)CN(C)N=O |
Otros números CAS |
13344-50-8 |
Sinónimos |
N-nitrososarcosine ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



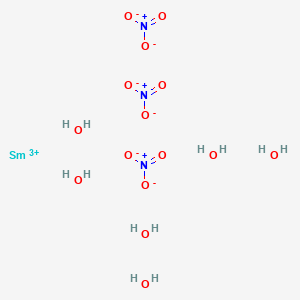


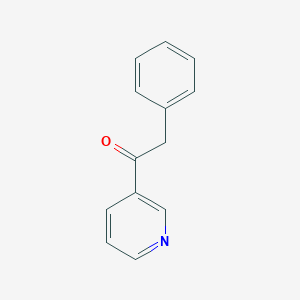


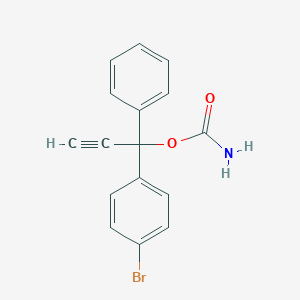
![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)
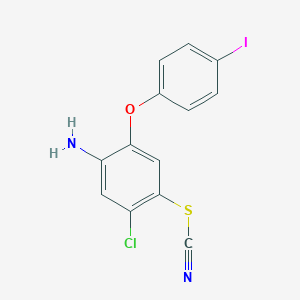
![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)

